N-(3-(1H-Imidazol-1-yl)propyl)naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-22(21,18-8-3-10-19-11-9-17-13-19)16-7-6-14-4-1-2-5-15(14)12-16/h1-2,4-7,9,11-13,18H,3,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJAJRKTTNYWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Imidazol-1-yl)propyl)naphthalene-2-sulfonamide typically involves the reaction of 3-(1H-imidazol-1-yl)propylamine with naphthalene-2-sulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing, and possibly continuous flow reactors to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Imidazol-1-yl)propyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxide, while reduction of the sulfonamide group can yield the corresponding amine .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to N-(3-(1H-Imidazol-1-yl)propyl)naphthalene-2-sulfonamide. For instance, derivatives with similar sulfonamide structures have shown promising results against various cancer cell lines by inhibiting key enzymes involved in tumor proliferation.
Case Study:
In a study focused on V600EBRAF inhibitors, certain sulfonamide derivatives demonstrated significant inhibitory effects on cancer cell growth, with IC50 values indicating potent activity against specific cancer types . This suggests that this compound may exhibit similar activities.
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. Research indicates that compounds featuring the sulfonamide group can inhibit bacterial growth by interfering with folic acid synthesis. This mechanism suggests that this compound could be explored for its potential as an antimicrobial agent.
Applications in Drug Development
The unique structure of this compound positions it as a candidate for further development in pharmaceutical applications:
- Targeted Cancer Therapy: Its ability to inhibit specific enzymes makes it a candidate for targeted therapies, particularly in cancers driven by mutations like V600EBRAF.
- Antimicrobial Formulations: Given its potential antimicrobial properties, it could be developed into new antibiotic formulations.
- Molecular Probes: The compound's fluorescent properties can be harnessed for use as molecular probes in biological imaging studies.
Mechanism of Action
The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide
- Structural Differences : Replaces the imidazole group with a tetrazole ring and introduces a chlorine substituent on the phenyl ring.
- Functional Impact : The tetrazole group enhances metabolic stability, while the chlorine atom improves lipophilicity, leading to superior anti-inflammatory activity compared to the imidazole analog .
- Biological Activity : Demonstrated significant anti-inflammatory effects in preclinical models, attributed to the electron-withdrawing chlorine substituent .
N-[(5-cyclopropylpyridin-3-yl)methyl]naphthalene-1-sulfonamide
- Structural Differences : Features a pyridine-cyclopropyl group instead of imidazole and a naphthalene-1-sulfonamide core.
- Functional Impact: The pyridine moiety facilitates π-π stacking interactions, enhancing binding affinity to enzymatic targets like carbonic anhydrase.
Imidazole-Containing Analogues
4-[(5Z)-5-(4-Fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide
- Structural Differences: Incorporates a thiazolidinone ring and fluorobenzylidene group instead of the sulfonamide-naphthalene system.
- Functional Impact: The thiazolidinone core confers broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, while the imidazole-propyl chain enhances solubility .
- Biological Activity : Exhibited MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming simpler imidazole derivatives .
N-(3-(1H-Imidazol-1-yl)propyl)-4-aminobenzamide
- Structural Differences : Replaces naphthalene-2-sulfonamide with a benzamide group.
- Functional Impact : The benzamide moiety reduces steric hindrance, improving interaction with catalytic sites in hydrogenase enzymes. This compound demonstrated utility in hydrogen evolution reactions when coordinated to cobalt .
Naphthalene-Based Sulfonamides
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)naphthalene-1-carboxamide
- Structural Differences : Substitutes sulfonamide with a carboxamide group and adds hydroxy/methylthio substituents.
- Functional Impact : The hydroxy group enhances hydrophilicity, while the methylthio moiety increases metabolic resistance. This compound showed moderate antifungal activity but lower potency compared to sulfonamide analogs .
5-(4-(1H-Tetrazol-5-yl)phenyl)naphthalenesulfonamide
- Structural Differences : Integrates a tetrazole-phenyl group instead of the imidazole-propyl chain.
- Functional Impact : The tetrazole ring’s acidity (pKa ~4.9) improves bioavailability in acidic environments, contributing to its antimicrobial efficacy .
Comparative Data Table
| Compound Name | Core Structure | Key Functional Groups | Biological Activity | Potency (MIC/IC₅₀) |
|---|---|---|---|---|
| N-(3-(1H-Imidazol-1-yl)propyl)naphthalene-2-sulfonamide | Naphthalene-2-sulfonamide | Imidazole-propyl | Antimicrobial, Anti-inflammatory | Under investigation |
| N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide | Naphthalene-2-sulfonamide | Tetrazole, Chlorophenyl | Anti-inflammatory | IC₅₀: 0.8 µM (COX-2) |
| 4-[(5Z)-5-(4-Fluorobenzylidene)-...]butanamide | Thiazolidinone | Fluorobenzylidene, Imidazole-propyl | Antimicrobial | MIC: 2–8 µg/mL |
| N-[(5-cyclopropylpyridin-3-yl)methyl]naphthalene-1-sulfonamide | Naphthalene-1-sulfonamide | Pyridine-cyclopropyl | Enzyme inhibition | Ki: 12 nM (CA IX) |
Key Research Findings
- Imidazole vs. Tetrazole : Imidazole derivatives generally exhibit better solubility and hydrogen-bonding capacity, whereas tetrazole-containing analogs show enhanced metabolic stability and acidity-dependent activity .
- Substituent Effects : Electron-withdrawing groups (e.g., chlorine in ) improve target affinity, while bulky substituents (e.g., cyclopropyl in ) enhance selectivity.
- Naphthalene Position : Naphthalene-2-sulfonamide derivatives often display stronger aromatic stacking interactions compared to naphthalene-1-sulfonamides, influencing receptor binding .
Biological Activity
N-(3-(1H-Imidazol-1-yl)propyl)naphthalene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This compound's structure incorporates an imidazole ring, which is known for its biological significance, particularly in pharmacological applications.
- Molecular Formula : C16H18N3O2S
- Molecular Weight : 318.39 g/mol
- Melting Point : Approximately 56.5 °C
- Solubility : Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO) .
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. It has been evaluated against various cancer cell lines, demonstrating significant growth inhibition. Key findings include:
- Inhibition of Cell Proliferation : The compound exhibited varying levels of inhibition across different cancer cell lines, with some derivatives showing over 90% inhibition in melanoma cell lines like SK-MEL-5 .
The mechanism by which this compound exerts its biological effects appears to involve:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which are critical for cell cycle progression and proliferation.
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound led to an increase in the S-phase population of cells, suggesting interference with DNA replication processes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the sulfonamide group and the imidazole substituent can significantly influence biological activity. For instance, modifications that enhance lipophilicity or alter electronic properties may improve binding affinity to target enzymes.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
| Compound | IC50 (µM) | Cell Line | % Inhibition |
|---|---|---|---|
| Compound A | 0.49 | V600EBRAF | 99% |
| Compound B | 0.62 | UO-31 | 60% |
| This compound | - | SK-MEL-5 | >90% |
These findings indicate that while this compound shows promise, further optimization and testing against a broader range of targets are necessary.
Q & A
Q. What synthetic methodologies are recommended for N-(3-(1H-Imidazol-1-yl)propyl)naphthalene-2-sulfonamide?
The compound can be synthesized via copper-catalyzed 1,3-dipolar cycloaddition (CuAAC) between a propargyl-functionalized naphthalene derivative and an imidazole-containing azide. Key steps include:
- Catalyst : 10 mol% Cu(OAc)₂ in a t-BuOH:H₂O (3:1) solvent system at room temperature for 6–8 hours .
- Purification : Ethyl acetate extraction followed by recrystallization in ethanol to achieve >95% purity .
- Validation : Monitor reaction progress via TLC (hexane:EtOAc, 8:2) .
Q. How should researchers confirm the structural integrity of this compound?
Use a multi-technique approach:
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1670 cm⁻¹, sulfonamide S=O at ~1300 cm⁻¹) .
- NMR : Analyze ¹H/¹³C spectra in DMSO-d₆ (e.g., imidazole protons at δ 7.2–8.4 ppm, naphthalene aromatic signals at δ 7.0–8.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₉H₂₀N₃O₂S: 378.1278) .
Q. What solvents and conditions optimize solubility for biological assays?
- Stock solutions : Use DMSO (≤1% v/v) to dissolve the compound, then dilute in PBS or cell culture media .
- Stability : Avoid prolonged exposure to light or acidic conditions to prevent sulfonamide degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data?
Contradictions may arise from substituent effects or assay variability. Methodological recommendations:
- Substituent Analysis : Compare nitro- vs. chloro-substituted analogs (e.g., δ 8.61 ppm in ¹H NMR for meta-NO₂ vs. δ 8.40 ppm for para-Cl) to assess electronic impacts on binding .
- Assay Validation : Replicate experiments with standardized positive controls (e.g., known sulfonamide inhibitors) and quantify purity via HPLC (C18 column, MeOH:H₂O gradient) .
Q. What computational strategies predict target interactions for this compound?
- Molecular Docking : Model the sulfonamide group’s electrostatic potential and imidazole’s hydrogen-bonding capacity against enzymes like carbonic anhydrase IX .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map intramolecular H-bonds (e.g., between sulfonamide -SO₂ and imidazole -NH) .
Q. How does intramolecular hydrogen bonding influence reactivity and stability?
Q. What experimental designs study pharmacokinetic properties?
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .
- LogP Optimization : Modify the propyl linker length (e.g., C3 vs. C4 chains) to balance hydrophobicity and bioavailability .
Key Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
